molecular formula C13H10OS B2757854 1-Phenyl-3-(3-thienyl)-2-propen-1-one CAS No. 123293-65-2

1-Phenyl-3-(3-thienyl)-2-propen-1-one

Cat. No.: B2757854
CAS No.: 123293-65-2
M. Wt: 214.28
InChI Key: UREUCWDGXKLIIY-VOTSOKGWSA-N
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Description

1-Phenyl-3-(3-thienyl)-2-propen-1-one is a chalcone derivative characterized by the presence of a phenyl group and a thienyl group connected through a propenone bridge. Chalcones are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The compound’s structure includes an α, β-unsaturated carbonyl system, which is crucial for its reactivity and biological properties .

Preparation Methods

1-Phenyl-3-(3-thienyl)-2-propen-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of acetophenone with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-Phenyl-3-(3-thienyl)-2-propen-1-one undergoes various chemical reactions due to its α, β-unsaturated carbonyl system. Some of the common reactions include:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or diketones.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as sodium borohydride, resulting in the formation of saturated ketones or alcohols.

    Substitution: Nucleophilic addition reactions can occur at the β-carbon, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or saturated ketones .

Comparison with Similar Compounds

1-Phenyl-3-(3-thienyl)-2-propen-1-one can be compared with other chalcone derivatives and compounds containing the thienyl group:

    Chalcones: Similar to other chalcones, it exhibits a wide range of biological activities.

    Thienyl Compounds: Compounds like 2-acetylthiophene and 3-thiophenecarboxaldehyde share the thienyl moiety but differ in their reactivity and biological activities.

Properties

IUPAC Name

(E)-1-phenyl-3-thiophen-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS/c14-13(12-4-2-1-3-5-12)7-6-11-8-9-15-10-11/h1-10H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREUCWDGXKLIIY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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